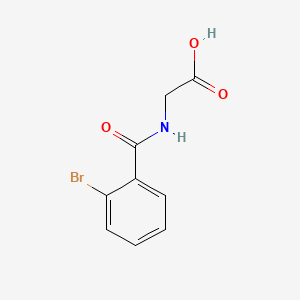

2-Bromohippuric acid

Description

2-Bromohippuric acid is a brominated derivative of hippuric acid (benzoylglycine), where a bromine atom substitutes a hydrogen atom at the ortho position of the benzene ring. Brominated aromatic compounds are often utilized in organic synthesis, pharmaceutical intermediates, and biochemical research due to their electronic and steric effects .

Properties

IUPAC Name |

2-[(2-bromobenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCGQCONGSANIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231205 | |

| Record name | 2-Bromohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81568-83-4 | |

| Record name | 2-Bromohippuric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081568834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromohippuric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromohippuric acid typically involves the bromination of hippuric acid. One common method is the direct bromination of hippuric acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromohippuric acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: Reduction of this compound can yield the corresponding amine or other reduced forms.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or amines are commonly used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

Substitution Reactions: Various substituted hippuric acid derivatives.

Oxidation Reactions: Carboxylic acids and other oxidized products.

Reduction Reactions: Amines and other reduced forms of the compound.

Scientific Research Applications

2-Bromohippuric acid, a compound derived from hippuric acid, has garnered attention in various scientific research applications due to its unique chemical properties and biological activities. This article explores its applications across different fields, including pharmacology, toxicology, and environmental science.

Pharmacological Research

This compound has been investigated for its potential pharmacological effects. Its role as a substrate for various transporters in renal physiology has been studied, particularly in understanding drug excretion mechanisms. Studies have shown that it can serve as a model compound for assessing the activity of organic anion transporters (OATs) in the kidney .

Toxicological Studies

In toxicology, this compound is used as a biomarker for exposure to brominated compounds. Its detection in biological samples can indicate environmental exposure to brominated flame retardants or other brominated pollutants. Research has focused on its metabolic pathways and how it may affect human health upon exposure .

Environmental Science

The compound is also relevant in environmental studies, particularly in assessing water quality and pollution levels. Its presence in water bodies can indicate the contamination from industrial processes or agricultural runoff. Researchers utilize this compound to evaluate the efficacy of water treatment methods and the degradation of organic pollutants .

Data Table: Comparative Analysis of this compound Applications

| Application Area | Key Findings | References |

|---|---|---|

| Pharmacology | Model for organic anion transport studies | |

| Toxicology | Biomarker for brominated compound exposure | |

| Environmental Science | Indicator of water contamination |

Case Study 1: Pharmacokinetics of this compound

A study conducted on the pharmacokinetics of this compound revealed its absorption rates and elimination half-life when administered to animal models. The research highlighted the importance of understanding its interaction with renal transporters, which could inform drug design and therapeutic applications .

Case Study 2: Environmental Monitoring

In a recent environmental monitoring project, researchers analyzed water samples from industrial areas for the presence of this compound. The findings indicated significant levels of contamination correlating with industrial discharges, emphasizing the need for stringent regulatory measures to protect water quality .

Mechanism of Action

The mechanism of action of 2-Bromohippuric acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic substitution reactions, making it a reactive intermediate in various chemical processes. Additionally, its structure allows it to interact with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Bromine in this compound likely increases molecular polarity and reactivity compared to the hydroxyl group in o-hydroxyhippuric acid. This difference influences solubility and interaction with biological targets .

- Mass and Stability : Bromine’s higher atomic mass (~79.9 g/mol) contributes to the larger molar mass of brominated analogs compared to hydroxylated counterparts.

Physicochemical Properties

- Reactivity : Brominated compounds (e.g., 2-bromoterephthalic acid) often participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, due to the bromine atom’s leaving-group capability. This suggests this compound could serve as a substrate in synthetic chemistry .

- Solubility : o-Hydroxyhippuric acid’s hydroxyl group enhances water solubility, whereas bromine’s electronegativity in this compound may reduce aqueous solubility but improve organic solvent compatibility .

Biological Activity

2-Bromohippuric acid, a derivative of hippuric acid, has garnered attention for its potential biological activities. This article delves into the compound's properties, mechanisms of action, and relevant research findings, including case studies and data tables to illustrate its biological significance.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C9H10BrNO3. Its structure consists of a bromine atom attached to the benzene ring of hippuric acid, which is known for its role as a metabolite in various biological processes. The introduction of the bromine atom may influence its biological activity compared to non-brominated analogs.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated various derivatives of hippuric acid and found that halogenated compounds, including this compound, demonstrated enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those of their non-halogenated counterparts, suggesting that bromination increases their efficacy .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 | |

| Escherichia coli | 0.020 | |

| Bacillus subtilis | 0.025 |

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, with studies indicating that it disrupts cellular functions leading to programmed cell death .

Case Study: Antiproliferative Activity

A recent study assessed the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 50 µM. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis markers compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

- Inhibition of Key Enzymes : It has been suggested that brominated compounds can inhibit enzymes involved in cell proliferation, contributing to their antiproliferative effects.

- Interaction with Cellular Membranes : The presence of the bromine atom may enhance the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability and effectiveness.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and p-values to quantify uncertainty .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Use multivariate statistical process control (MSPC) to detect deviations. Standardize raw material sources and pre-treat reagents (e.g., recrystallization) .

Ethical & Reporting Standards

Q. What ethical considerations apply when publishing conflicting data on this compound’s biological activity?

- Methodological Answer : Disclose all raw data and experimental conditions (e.g., solvent, cell lines) to enable replication. Use platforms like Zenodo for open-data archiving. Discuss potential sources of discrepancy (e.g., assay sensitivity, compound stability) transparently in the limitations section .

Q. How to ensure compliance with IUPAC guidelines when reporting this compound’s physicochemical properties?

- Methodological Answer : Adopt IUPAC nomenclature in compound naming. Report melting points (using differential scanning calorimetry), solubility (via shake-flask method), and partition coefficients (log P via HPLC). Reference standard methods (e.g., OECD Guidelines) for reproducibility .

Literature Review & Citation Practices

Q. What systematic approaches ensure comprehensive literature reviews on this compound?

- Methodological Answer : Use scoping reviews (Arksey & O’Malley framework) to map existing studies. Search databases like SciFinder and Reaxys with Boolean operators (e.g., "this compound AND synthesis NOT industrial"). Screen references via PRISMA flow diagrams and assess bias using tools like ROBIS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.